molecular formula C11H13NO3 B12998507 methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B12998507
M. Wt: 207.23 g/mol
InChI Key: HWLKUJXDHHWAIQ-SNVBAGLBSA-N
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Description

Methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate starting materials, such as 3,4-dihydroisoquinoline derivatives.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential benefits.

Mechanism of Action

The mechanism of action of methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl ester group.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylate: Lacks the hydroxyl group.

    Methyl 6-hydroxyisoquinoline-1-carboxylate: Lacks the tetrahydro structure.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10/h2-3,6,10,12-13H,4-5H2,1H3/t10-/m1/s1

InChI Key

HWLKUJXDHHWAIQ-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@H]1C2=C(CCN1)C=C(C=C2)O

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)O

Origin of Product

United States

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